![molecular formula C32H34N2O2P2 B12559893 N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] CAS No. 173174-12-4](/img/structure/B12559893.png)
N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is a compound that features two diphenylphosphanyl groups attached to an ethane-1,2-diyl backbone through propanamide linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] typically involves the reaction of diphenylphosphine with an appropriate ethane-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide] is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. This versatility makes it a valuable ligand in coordination chemistry and catalysis, distinguishing it from other similar compounds .
Propiedades
Número CAS |
173174-12-4 |
|---|---|
Fórmula molecular |
C32H34N2O2P2 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-N-[2-(3-diphenylphosphanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C32H34N2O2P2/c35-31(21-25-37(27-13-5-1-6-14-27)28-15-7-2-8-16-28)33-23-24-34-32(36)22-26-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,33,35)(H,34,36) |
Clave InChI |
OGEWQAPCSVYWPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCC(=O)NCCNC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


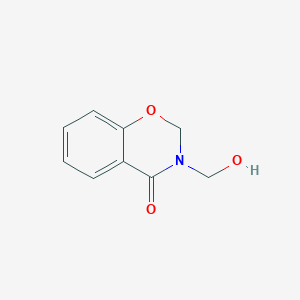
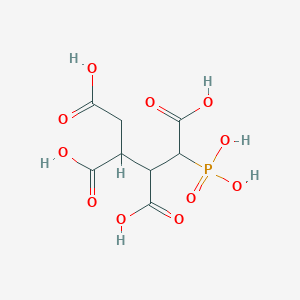
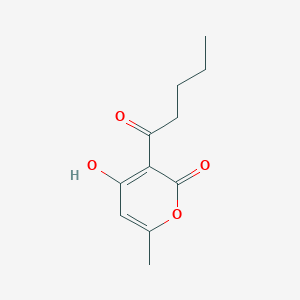
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)



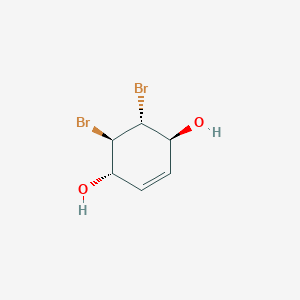

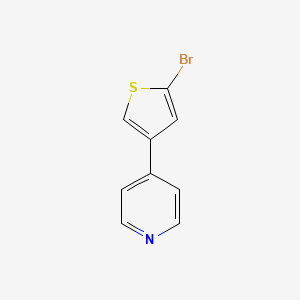

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)


